Isoneochamaejasmin A

Descripción general

Descripción

Isoneochamaejasmin A is a biflavonoid compound found in the dried root of Stellera chamaejasme L., a traditional Chinese medicinal plant . This compound is known for its various biological activities and has been the subject of numerous scientific studies.

Mecanismo De Acción

Target of Action

Isoneochamaejasmin A (INCA) is a biflavonoid, one of the main active ingredients in the dried root of Stellera chamaejasme L., a widely used traditional Chinese medicine . The primary targets of INCA are the UDP glucuronosyltransferases (UGTs), specifically UGT1A1, UGT1A3, and UGT1A9 . These enzymes play a crucial role in the glucuronidation of INCA, a key process in its metabolism .

Mode of Action

INCA interacts with its targets, the UGTs, to undergo glucuronidation. This process results in the formation of two metabolites: 7-O-glucuronide (M1) and 4’-O-glucuronide (M2) . UGT1A1, UGT1A3, and UGT1A9 mediate the formation of M1, while only UGT1A3 mediates the formation of M2 .

Biochemical Pathways

The glucuronidation of INCA by UGTs is a significant biochemical pathway. This process involves the addition of a glucuronic acid moiety to INCA, transforming it into its metabolites M1 and M2 . This pathway plays a crucial role in the metabolism and elimination of INCA from the body.

Pharmacokinetics

The pharmacokinetics of INCA involve its metabolism by UGTs in the liver. UGT1A1, UGT1A3, and UGT1A9 are responsible for the glucuronidation of INCA, leading to the formation of M1 and M2 . UGT1A1 is the major enzyme in the formation of M1, contributing approximately 75% to its formation . These metabolic processes significantly impact the bioavailability of INCA.

Result of Action

The glucuronidation of INCA results in the formation of metabolites M1 and M2, which may have different biological activities. For instance, INCA and its metabolites have been found to exhibit significant nematicidal activities .

Action Environment

The action of INCA can be influenced by various environmental factors. For instance, the activity of UGTs, which are crucial for the metabolism of INCA, can vary among different species . Moreover, the nematicidal activities of INCA can be influenced by the specific nematode species present .

Análisis Bioquímico

Biochemical Properties

INCA interacts with various enzymes, proteins, and other biomolecules. One significant interaction is with UDP glucuronosyltransferases (UGTs), which are responsible for INCA glucuronidation . This interaction plays a crucial role in the metabolism of INCA, leading to the formation of its glucuronidation metabolites .

Cellular Effects

The cellular effects of INCA are primarily related to its interactions with various biomolecules. For instance, INCA has been found to exhibit nematicidal activities

Molecular Mechanism

The molecular mechanism of INCA involves its interaction with UGTs. Specifically, UGT1A1, UGT1A3, and UGT1A9 mediate the formation of the 7-O-glucuronide metabolite of INCA, while only UGT1A3 mediates the formation of the 4’-O-glucuronide metabolite . These interactions result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of INCA can change over time in laboratory settings. For example, the formation of the 7-O-glucuronide metabolite of INCA exhibits substrate inhibition in human liver microsomes, human intestinal microsomes, and UGT1A1, but not in human kidney microsomes

Metabolic Pathways

INCA is involved in the glucuronidation metabolic pathway, interacting with enzymes such as UGT1A1, UGT1A3, and UGT1A9

Transport and Distribution

It is known that INCA interacts with UGTs, which could potentially influence its localization or accumulation

Subcellular Localization

Given its interactions with UGTs, it is possible that INCA may be localized in the endoplasmic reticulum where UGTs are typically found

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Isoneochamaejasmin A involves the extraction from the roots of Stellera chamaejasme L. The extraction process typically includes the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the extraction and purification processes used in laboratory settings can be scaled up for industrial applications. The key steps involve solvent extraction, followed by chromatographic purification to isolate the compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

Isoneochamaejasmin A undergoes various chemical reactions, including glucuronidation, which is a major metabolic pathway . This reaction involves the addition of glucuronic acid to the compound, facilitated by UDP-glucuronosyltransferases.

Common Reagents and Conditions

The glucuronidation of this compound is typically carried out using human liver microsomes in the presence of UDP-glucuronic acid . The reaction conditions include incubation at physiological pH and temperature.

Major Products Formed

The major products formed from the glucuronidation of this compound are 7-O-glucuronide and 4’-O-glucuronide . These metabolites have been identified and characterized using high-resolution mass spectrometry and nuclear magnetic resonance analyses.

Aplicaciones Científicas De Investigación

Isoneochamaejasmin A has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Isoneochamaejasmin A is unique among biflavonoids due to its specific structure and biological activities. Similar compounds include:

Neochamaejasmin B: Another biflavonoid from Stellera chamaejasme L., known for its nematicidal activity.

Meso-neochamaejasmin A: A related compound with similar phytotoxic effects.

7-Methoxylneochaejasmin A: Another biflavonoid with distinct chemical properties.

These compounds share structural similarities but differ in their specific biological activities and chemical properties, highlighting the uniqueness of this compound.

Propiedades

IUPAC Name |

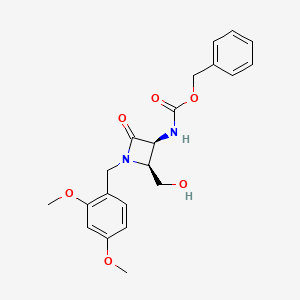

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29-,30+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQBLQALVMHBKH-JXALSKIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isoneochamaejasmin A and where is it found?

A: this compound (INCA) is a biflavonoid compound primarily found in the dried root of Stellera chamaejasme L., a plant traditionally used in Chinese medicine. [] It has also been isolated from other plant species, including Euphorbia altotibetica and the aerial parts of Stellera chamaejasme L. and Daphne bholua. [, , ]

Q2: How is this compound metabolized in humans?

A: Research indicates that INCA undergoes glucuronidation in the liver, a common metabolic process for many drugs and compounds. [] Specifically, it is metabolized into two main glucuronide metabolites: 7-O-glucuronide (M1) and 4′-O-glucuronide (M2). This process is primarily facilitated by specific enzymes called UDP glucuronosyltransferases (UGTs), with UGT1A1 being the major enzyme responsible for M1 formation and UGT1A3 for M2 formation. [] Interestingly, while INCA exists as a single enantiomer, its M1 metabolite exhibits two distinct peaks on a specific stationary phase, suggesting different spatial configurations of its hydroxyl groups. []

Q3: Are there any known species differences in this compound metabolism?

A: Yes, significant species differences have been observed in the kinetic studies of INCA glucuronidation. [] These differences were apparent when comparing human liver microsomes to those of mice, rats, dogs, and pigs. [] This highlights the importance of considering species-specific metabolism when interpreting preclinical data and extrapolating findings to humans.

Q4: What are the analytical techniques used to characterize and study this compound?

A: A combination of techniques has been employed to characterize INCA and its metabolites. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) analyses are crucial for structural elucidation and confirmation. [] Different chromatographic methods, including various stationary phases like πNAP and C18, are employed for separation and analysis of INCA and its metabolites. [] Additionally, specific enzyme assays using recombinant human UGT isoforms help determine the enzymes responsible for INCA metabolism. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)